4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone is a chemical compound with the molecular formula C13H12F6O5 and a molecular weight of 362.22 g/mol This compound is characterized by the presence of two trifluoroacetyl groups and a carbethoxy group attached to a cyclohexanone ring
Vorbereitungsmethoden
The synthesis of 4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone involves several steps. One common method includes the reaction of cyclohexanone with ethyl chloroformate to introduce the carbethoxy group. . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Analyse Chemischer Reaktionen
4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Wissenschaftliche Forschungsanwendungen
4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone involves its interaction with specific molecular targets. The trifluoroacetyl groups are known to interact with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key enzymes involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone can be compared with other similar compounds such as:
2,6-Diacetylcyclohexanone: Lacks the trifluoroacetyl groups, resulting in different chemical properties and reactivity.
4-Carbethoxy-2,6-diacetylcyclohexanone: Similar structure but with acetyl groups instead of trifluoroacetyl groups, leading to different reactivity and applications.
2,6-Bis(trifluoroacetyl)cyclohexanone: Lacks the carbethoxy group, affecting its solubility and chemical behavior.
Eigenschaften
Molekularformel |
C13H12F6O5 |
---|---|
Molekulargewicht |
362.22 g/mol |
IUPAC-Name |
ethyl 4-oxo-3,5-bis(2,2,2-trifluoroacetyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H12F6O5/c1-2-24-11(23)5-3-6(9(21)12(14,15)16)8(20)7(4-5)10(22)13(17,18)19/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
MEQIRKYEFNDMTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC(C(=O)C(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.